molecular formula C23H21FN4O2 B243619 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide

Cat. No. B243619
M. Wt: 404.4 g/mol
InChI Key: MZLYCXJYPZTBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide in lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound include its high cost of synthesis, its low solubility in aqueous solutions, and its potential toxicity in vivo.

Future Directions

There are several future directions for the research on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide. These include the development of more efficient synthesis methods, the optimization of its anticancer activity, the evaluation of its potential applications in combination therapy with other anticancer drugs, and the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide is a promising chemical compound that has shown significant potential in various fields of science. Its potent anticancer activity and its potential applications in the treatment of neurodegenerative disorders make it a subject of intense research. However, more studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide involves the reaction of 4-fluoroaniline, 6-methyl-1,2,3-benzotriazole, and 3-isopropoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H21FN4O2/c1-14(2)30-19-6-4-5-16(12-19)23(29)25-20-13-22-21(11-15(20)3)26-28(27-22)18-9-7-17(24)8-10-18/h4-14H,1-3H3,(H,25,29)

InChI Key

MZLYCXJYPZTBSD-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC(C)C)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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